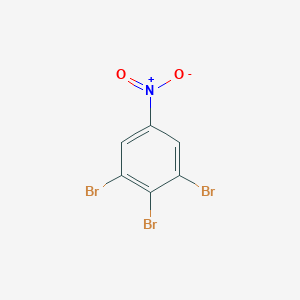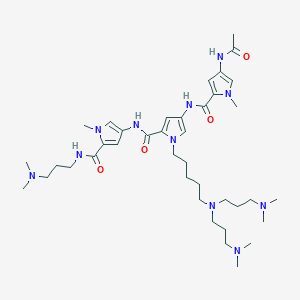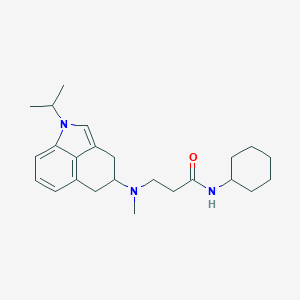
4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole, commonly known as CTI, is a novel chemical compound that has been studied for its potential applications in scientific research. CTI is a synthetic derivative of the naturally occurring hallucinogenic compound, tryptamine. It has been found to have a unique chemical structure that offers a range of potential benefits for scientific research.
作用机制
CTI acts as a partial agonist at the 5-HT2A receptor, which is a key target for many hallucinogenic compounds. This receptor is involved in the modulation of a range of physiological and psychological processes, including mood, perception, and cognition. By acting as a partial agonist at this receptor, CTI is able to selectively modulate the activity of specific brain regions, leading to a range of biochemical and physiological effects.
生化和生理效应
CTI has been found to have a range of biochemical and physiological effects, including changes in brain activity, alterations in mood and perception, and changes in cognitive function. These effects are thought to be mediated by the selective modulation of specific brain regions, including the prefrontal cortex and the amygdala.
实验室实验的优点和局限性
One of the key advantages of CTI for use in scientific research is its unique mechanism of action. By selectively modulating specific brain regions, CTI is able to produce a range of effects that are not seen with other compounds. However, there are also some limitations to the use of CTI in lab experiments, including the need for specialized equipment and expertise to carry out the synthesis and handling of the compound.
未来方向
There are a range of potential future directions for research on CTI, including the development of new and more efficient synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its effects on different brain regions and in different experimental settings. Additionally, the use of CTI in combination with other compounds may lead to new insights into the mechanisms of action of hallucinogenic compounds and their potential therapeutic applications.
合成方法
The synthesis of CTI involves the condensation of tryptamine with cyclohexyl isocyanate to form the intermediate 2-(cyclohexylcarbamoyl)ethyltryptamine. This intermediate is then reacted with isopropylmagnesium chloride to form the final product, CTI. The synthesis of CTI is a relatively straightforward process and can be carried out in a laboratory setting using standard techniques.
科学研究应用
CTI has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and psychopharmacology. It has been found to have a unique mechanism of action that makes it particularly useful for studying the effects of hallucinogenic compounds on the brain.
属性
CAS 编号 |
150403-75-1 |
|---|---|
产品名称 |
4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole |
分子式 |
C24H35N3O |
分子量 |
381.6 g/mol |
IUPAC 名称 |
N-cyclohexyl-3-[methyl-(1-propan-2-yl-4,5-dihydro-3H-benzo[cd]indol-4-yl)amino]propanamide |
InChI |
InChI=1S/C24H35N3O/c1-17(2)27-16-19-15-21(14-18-8-7-11-22(27)24(18)19)26(3)13-12-23(28)25-20-9-5-4-6-10-20/h7-8,11,16-17,20-21H,4-6,9-10,12-15H2,1-3H3,(H,25,28) |
InChI 键 |
ARFOHNLJURYATK-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C2CC(CC3=C2C1=CC=C3)N(C)CCC(=O)NC4CCCCC4 |
规范 SMILES |
CC(C)N1C=C2CC(CC3=C2C1=CC=C3)N(C)CCC(=O)NC4CCCCC4 |
同义词 |
4-((2-(cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole 4-((2-(cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole, (S)-isomer 4-CCEMA-ITBI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




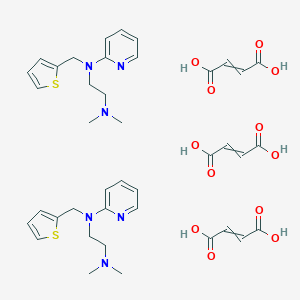
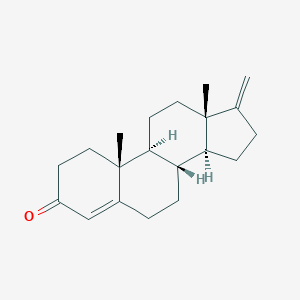
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
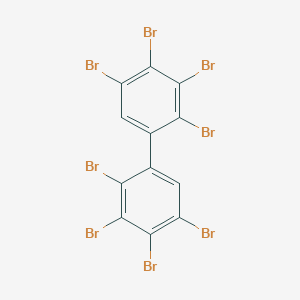
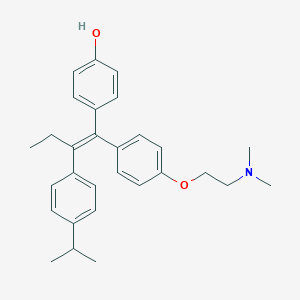
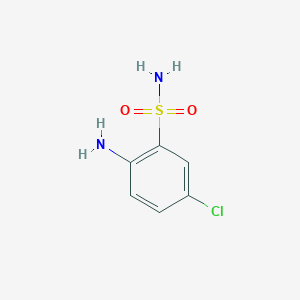
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)
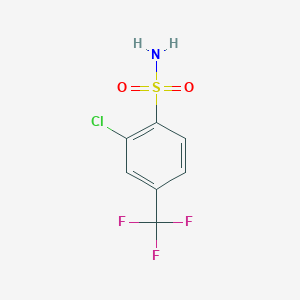
![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
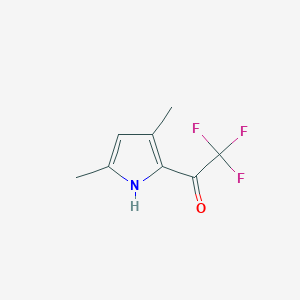
![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)
